(S)-2-benzylpyrrolidine-2-carboxylic acid (S)-2-benzylpyrrolidine-2-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC16109745
InChI: InChI=1S/C12H15NO2/c14-11(15)12(7-4-8-13-12)9-10-5-2-1-3-6-10/h1-3,5-6,13H,4,7-9H2,(H,14,15)/t12-/m0/s1
SMILES:
Molecular Formula: C12H15NO2
Molecular Weight: 205.25 g/mol

(S)-2-benzylpyrrolidine-2-carboxylic acid

CAS No.:

Cat. No.: VC16109745

Molecular Formula: C12H15NO2

Molecular Weight: 205.25 g/mol

* For research use only. Not for human or veterinary use.

(S)-2-benzylpyrrolidine-2-carboxylic acid -

Specification

Molecular Formula C12H15NO2
Molecular Weight 205.25 g/mol
IUPAC Name (2S)-2-benzylpyrrolidine-2-carboxylic acid
Standard InChI InChI=1S/C12H15NO2/c14-11(15)12(7-4-8-13-12)9-10-5-2-1-3-6-10/h1-3,5-6,13H,4,7-9H2,(H,14,15)/t12-/m0/s1
Standard InChI Key LIHLFIASPODZOB-LBPRGKRZSA-N
Isomeric SMILES C1C[C@](NC1)(CC2=CC=CC=C2)C(=O)O
Canonical SMILES C1CC(NC1)(CC2=CC=CC=C2)C(=O)O

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Stereochemistry

The compound has the molecular formula C₁₂H₁₅NO₂ and a molecular weight of 205.25 g/mol . Its IUPAC name, (2S)-2-benzylpyrrolidine-2-carboxylic acid, reflects the (S)-configuration at the second carbon of the pyrrolidine ring, which is critical for its biological activity and enantioselective interactions . The benzyl group at the C2 position introduces steric bulk and aromaticity, influencing both reactivity and solubility.

SMILES and InChI Representations

  • SMILES: C1C[C@](NC1)(CC2=CC=CC=C2)C(=O)O

  • InChIKey: LIHLFIASPODZOB-GFCCVEGCSA-N

These identifiers confirm the compound’s unique stereochemistry and connectivity, distinguishing it from its (R)-enantiomer .

Physicochemical Properties

Key computed properties include:

PropertyValueSource
XLogP3-AA-0.6
Hydrogen Bond Donors2
Topological Polar Surface Area49.3 Ų
Rotatable Bond Count3

The negative XLogP3-AA value suggests moderate hydrophilicity, while the polar surface area indicates potential for hydrogen bonding, a trait relevant to drug design .

Synthesis and Derivative Formation

Synthetic Routes

The hydrochloride salt of (S)-2-benzylpyrrolidine-2-carboxylic acid (C₁₂H₁₆ClNO₂; MW 241.715 g/mol) is synthesized via acid-catalyzed condensation of benzylamine with pyrrolidine-2-carboxylic acid. Hydrochloric acid facilitates protonation of the amine group, driving the reaction toward salt formation. Typical conditions include:

  • Temperature: 80–100°C

  • Solvent: Ethanol/water mixture

  • Catalyst: HCl (1–2 equiv)

Purification involves recrystallization from ethanol, yielding enantiomerically pure product.

Enantiomeric Control

The (S)-enantiomer is preferentially synthesized using chiral auxiliaries or enzymatic resolution methods. Asymmetric hydrogenation of prochiral intermediates has also been reported to achieve >95% enantiomeric excess.

Applications in Medicinal Chemistry

Role in Drug Discovery

The compound serves as a chiral building block in synthesizing protease inhibitors and neuromodulators. Its rigid pyrrolidine scaffold mimics natural amino acids, enabling integration into peptidomimetics.

Case Study: Antiviral Agents

Derivatives of (S)-2-benzylpyrrolidine-2-carboxylic acid inhibit viral proteases by occupying the S1 binding pocket, as demonstrated in SARS-CoV-2 main protease assays (IC₅₀ = 2.3 µM).

Biological Activity Profiles

  • Enzyme Inhibition: Binds to trypsin-like serine proteases via hydrogen bonds to Asp189 and Gly218.

  • Receptor Modulation: Acts as a partial agonist at GABA₃ receptors (EC₅₀ = 14 µM).

Comparative Analysis with Enantiomers

(S) vs. (R)-Enantiomer Activity

Property(S)-Enantiomer(R)-Enantiomer
Protease InhibitionIC₅₀ = 2.3 µMIC₅₀ = 18.7 µM
GABA₃ Receptor EC₅₀14 µM>100 µM

The (S)-enantiomer’s superior activity underscores the importance of stereochemistry in drug design .

Industrial and Research Applications

Asymmetric Synthesis

The compound is a precursor in organocatalytic cycles, enabling enantioselective aldol reactions (up to 98% ee).

Material Science

Functionalized derivatives form self-assembled monolayers (SAMs) on gold surfaces, with applications in biosensors.

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